

A Comparative Guide to Reference Standards for 3-Pyridinepropanol Analysis

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Compound of Interest

Compound Name: 3-Pyridinepropanol

Cat. No.: B147451

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For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical data are paramount. This guide provides a comprehensive comparison of commercially available **3-Pyridinepropanol** and outlines the necessary procedures to qualify a reference standard for analytical use. While certified reference materials (CRMs) for **3-Pyridinepropanol** are not readily available, high-purity reagents can be rigorously tested and utilized as internal reference standards.

Comparison of Commercially Available 3-Pyridinepropanol

Several chemical suppliers offer **3-Pyridinepropanol** with a stated purity, which can serve as a starting point for establishing a reference standard. The table below summarizes the specifications of representative products. It is crucial to note that the stated purity from the manufacturer should be independently verified.

Supplier	Product Number	Stated Purity	Format	Available Documentation
Sigma-Aldrich	P71207	98% [1] [2] [3] [4]	Liquid	Certificate of Analysis (CoA), SDS
TCI Chemicals	P0350	>98.0% (GC) [5]	Liquid	Specification Sheet, SDS
Energy Chemical	---	98%	Liquid	---
J & K SCIENTIFIC LTD.	---	98.0% (GC)	Liquid	---
Wuhan Chemwish Technology Co., Ltd.	---	98%	Liquid	---

Qualification of a 3-Pyridinepropanol Reference Standard

To qualify a commercially available reagent as a reference standard, a comprehensive characterization is necessary to confirm its identity and determine its precise purity. This involves a combination of chromatographic and spectroscopic techniques.

Experimental Protocols

1. Identity Confirmation:

The identity of the candidate reference standard should be unequivocally confirmed using spectroscopic methods.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are powerful techniques for structural elucidation. The obtained spectra should be consistent with the known structure of **3-Pyridinepropanol**.[\[6\]](#)

- Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of **3-Pyridinepropanol** (137.18 g/mol).[\[1\]](#) Electron ionization (EI) is a common technique for this purpose.
- Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands corresponding to the functional groups present in **3-Pyridinepropanol**, such as the O-H stretch of the alcohol and the C=N and C=C stretching vibrations of the pyridine ring.

2. Purity Determination:

A combination of methods should be employed to accurately determine the purity of the candidate reference standard and to identify and quantify any impurities.

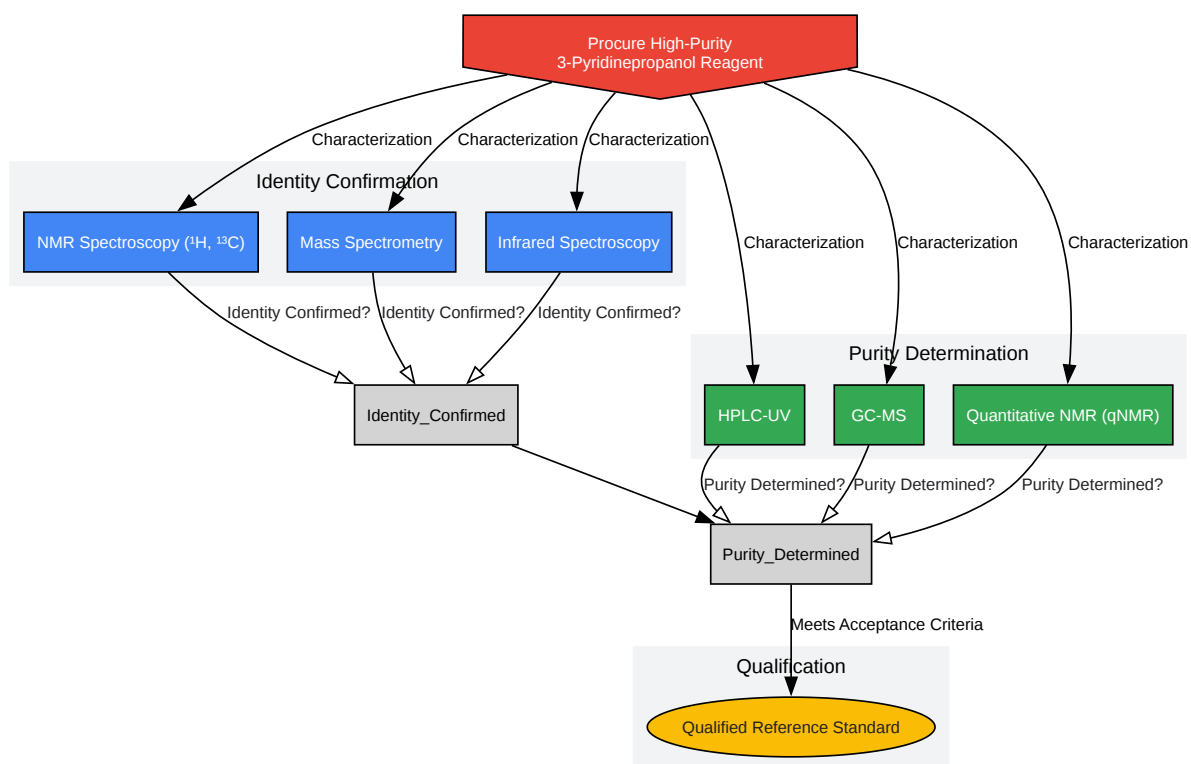
- High-Performance Liquid Chromatography (HPLC): A validated, stability-indicating HPLC method is essential for separating and quantifying impurities. A typical reversed-phase method can be developed.
 - Column: C18 column (e.g., 4.6 x 250 mm, 5 μ m)
 - Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
 - Detection: UV at 260 nm.
 - Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.[\[5\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive technique for the analysis of volatile and semi-volatile impurities.[\[10\]](#)[\[11\]](#)[\[12\]](#)
 - Column: A polar capillary column (e.g., DB-WAX).
 - Carrier Gas: Helium.
 - Injection: Split or splitless, depending on the concentration.

- Detection: Mass Spectrometry (scan mode for impurity identification and SIM mode for quantification).
- Quantitative NMR (qNMR): qNMR is a primary ratio method that can provide a direct and highly accurate determination of purity without the need for a specific reference standard of the analyte.^{[2][3][13]}
 - Internal Standard: A certified internal standard with known purity (e.g., maleic acid, dimethyl sulfone) that has signals that do not overlap with the analyte signals is used.
 - Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble (e.g., DMSO-d₆).
 - Data Acquisition: A sufficient relaxation delay (D1) is crucial for accurate quantification.
 - Calculation: The purity is calculated by comparing the integral of a specific proton signal of **3-Pyridinepropanol** to the integral of a known proton signal of the internal standard.

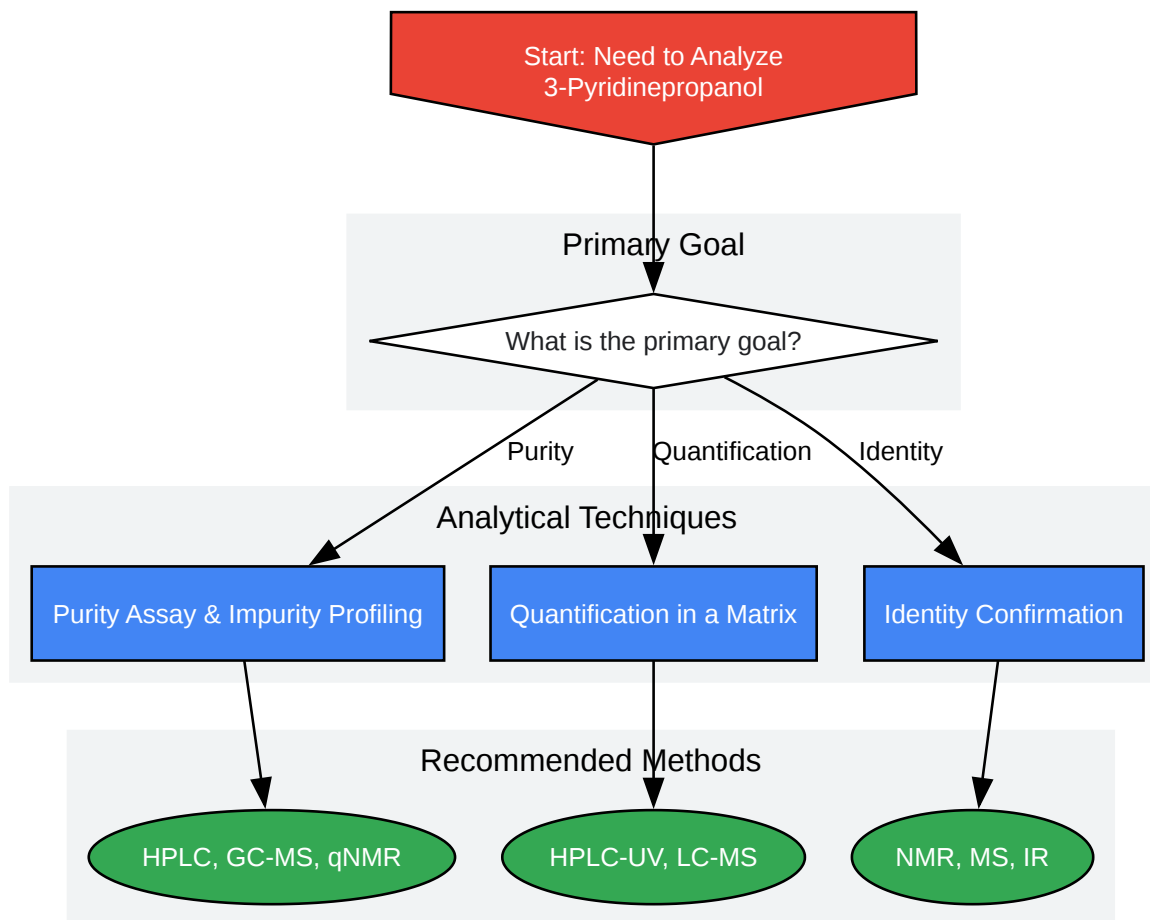
Visualizing the Workflow

The following diagrams illustrate the logical workflow for qualifying a **3-Pyridinepropanol** reference standard.

Workflow for Qualifying a 3-Pyridinepropanol Reference Standard



Decision Pathway for 3-Pyridinepropanol Analysis Method



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